3-Fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzonitrile, also known as F3TBN, is a compound used in the synthesis of various small molecules. It is a colorless liquid with a low boiling point, and is widely used in drug discovery, organic synthesis, and medicinal chemistry. F3TBN is a versatile compound, which can be used as a reagent, catalyst, or a building block for various synthetic processes. It is also used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-cancer drugs.
Scientific Research Applications
Synthesis and Chemical Properties
- Selective Continuous Flow Iodination : The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is a noteworthy application. This process, involving LDA and PhLi as effective bases, results in the reliable formation of the 3-iodo product, an important regioisomer in chemical synthesis (Dunn et al., 2018).
Radiochemistry and PET Imaging
- PET Tracer Synthesis : A significant application is in the preparation of the PET tracer [(18)F]FPEB for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). The development of an automated radiosynthesis method for this tracer, as well as a simplified "one-pot" method for preparing the radiolabeling precursor, highlights its utility in clinical research (Lim et al., 2014).
Molecular Imaging
- Microfluidic Continuous-Flow Radiosynthesis : The synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB) for imaging mGluR5 with a continuous-flow microfluidics device represents a groundbreaking application in molecular imaging. This achievement marks the first use of this technology for a PET radiopharmaceutical suitable for human use (Liang et al., 2014).
Receptor Antagonists Synthesis
- Androgen Receptor Antagonists : 3-Fluoro-5-(trifluoromethyl)benzonitrile derivatives are also used in synthesizing androgen receptor antagonists, such as MDV3100, demonstrating their relevance in medicinal chemistry (Li Zhi-yu, 2012).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUKEDZAYOEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333878 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149793-69-1 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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